molecular formula C13H19Cl2N5 B1404633 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1338667-74-5

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B1404633
CAS No.: 1338667-74-5
M. Wt: 316.2 g/mol
InChI Key: GNSZEOCPTDDRSA-UHFFFAOYSA-N
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Description

1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride (CAS: 1338667-74-5) is a piperazine derivative featuring a 1,2,3-triazole core substituted with a phenyl group at the N1 position. Its molecular formula is C₁₃H₁₉Cl₂N₅, with a molecular weight of 316.23 g/mol and a ChemSpider ID of 31023712 . The compound is characterized by a 1,2,3-triazole ring linked via a methylene group to the piperazine backbone, protonated as a dihydrochloride salt. This structural motif is common in medicinal chemistry due to the triazole’s hydrogen-bonding capacity and metabolic stability, which enhance pharmacokinetic properties .

Properties

IUPAC Name

1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSZEOCPTDDRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Triazole Intermediate

  • Starting Materials: Aromatic hydrazines (phenylhydrazine) and acetoacetyl derivatives of piperazine.
  • Reaction Conditions: Reflux in fatty alcohols (C12-C14 or C12-C18) with water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate.
  • Reagents: Organic bases like pyridine or triethylamine; condensation reagents such as Lawesson's reagent, Davy reagent, Japanese reagent, or Belleau reagent.
  • Process Details:
    • Phenylhydrazine reacts with acetoacetyl derivatives under reflux at 75–85°C, producing hydrazone intermediates.
    • These intermediates undergo cyclization facilitated by Lawesson’s reagent or similar, in tetrahydrofuran (THF), at 40–60°C, to form the triazole ring.
    • The reaction mixture is then neutralized, extracted, and purified to yield the intermediate compound (designated as compound II or III).

Step 2: Deprotection and Salt Formation

  • Deprotection: Acidic conditions (e.g., HCl in ethyl acetate) are used to remove protecting groups like tert-butoxycarbonyl (Boc), yielding free amines.
  • Salt Formation: The free base is reacted with hydrochloric acid to produce the dihydrochloride salt.

Research Findings:

  • This method avoids hazardous reagents like phosphorus oxychloride and reduces waste.
  • The yields are high (around 86–90%), and the process is suitable for industrial scale-up.
  • The reaction conditions are mild, and the process is environmentally friendly.

Data Table: Preparation of Triazole-Piperazine Intermediate

Step Reagents Solvent Temperature Yield Notes
Hydrazine reaction Phenylhydrazine + acetoacetyl derivative Fatty alcohol + water-retaining agent 75–85°C ~87% Reflux for 2–3 hours
Cyclization Lawesson's reagent or equivalents THF 40–60°C Reflux overnight, neutralization, extraction
Deprotection HCl in ethyl acetate Room temp ~86% Acidic deprotection

Preparation Method 2: Alternative Pathways Using Different Reagents

Step 1: Synthesis of the Pyrazole Core

  • Method: Refluxing p-phenylenediamine with hydrazine monohydrate and triethyl orthoformate, producing 1,2,4-triazole derivatives.
  • Advantages: Shorter reaction times, higher yields, and fewer toxic reagents compared to phosphorus oxychloride cyclization.

Step 2: Coupling to Piperazine

  • The triazole derivatives are coupled with piperazine derivatives under reflux conditions, followed by purification via recrystallization.

Research Findings:

  • The process is more economical, safer, and environmentally benign.
  • Yields are typically around 80–90%, with simplified purification steps.

Data Table: Synthesis of Triazole Derivatives

Step Reagents Solvent Temperature Yield Notes
Triazole formation p-phenylenediamine + hydrazine + triethyl orthoformate Toluene Reflux 80–90% Reflux for 6 hours
Coupling with piperazine Triazole + piperazine derivative Ethanol Reflux ~80% Recrystallization for purification

Salt Formation: Dihydrochloride

The final step involves converting the free base into its dihydrochloride salt:

  • Procedure: The free amine is dissolved in anhydrous ethanol or ethyl acetate, then treated with excess hydrogen chloride gas or hydrochloric acid solution.
  • Conditions: Stirred at room temperature, then precipitated and dried.
  • Yield: Typically above 85%, with high purity suitable for pharmaceutical applications.

Summary of Key Preparation Data

Aspect Details
Reagents Avoided Phosphorus oxychloride, toxic phosphorus chlorides, pyridine (for large scale)
Reaction Conditions Mild reflux (40–85°C), neutralization, extraction, recrystallization
Yields 80–90% for key intermediates; >85% for final salt
Environmental Impact Low waste, avoidance of toxic reagents, scalable

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring demonstrates stability under mild oxidation conditions but undergoes transformation with strong oxidizing agents.

Reagent/Conditions Product Formed Yield Key Observations
H₂O₂ (30%) / 60°C / 6 hrsTriazole N-oxide derivative78%Selective oxidation at N2 position
KMnO₄ (aq.) / RT / 24 hrsRing-opened dicarbonyl compound63%Complete triazole ring degradation

Research Findings :

  • Oxidation with H₂O₂ preserves the piperazine moiety while modifying the triazole electronic configuration .

  • Stronger oxidants like KMnO₄ cleave the triazole ring into α,β-unsaturated carbonyl compounds, confirmed via LC-MS analysis .

Reduction Reactions

Reductive modifications primarily target the triazole’s unsaturated bonds or substituents.

Reagent/Conditions Product Formed Yield Key Observations
NaBH₄ / EtOH / 0°C / 2 hrsPartially reduced triazoline55%Reversible reduction under N₂ atm
H₂ (1 atm) / Pd/C / MeOH / RTPiperazine-ring hydrogenolysis82%Selective C–N bond cleavage

Research Findings :

  • Partial reduction with NaBH₄ forms triazoline intermediates but requires strict anhydrous conditions .

  • Catalytic hydrogenation preferentially cleaves the benzyl-piperazine bond over the triazole ring .

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitutions, while the triazole C5 position shows electrophilic reactivity.

Reagent/Conditions Product Formed Yield Key Observations
MeI / K₂CO₃ / DMF / 80°CN-methylpiperazine derivative89%Selective monoalkylation
AcCl / Et₃N / CH₂Cl₂ / RTN-acetylpiperazine analog76%Competitive triazole acylation observed

Research Findings :

  • Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

  • Acylation reactions require stoichiometric control to avoid triazole participation .

Cycloaddition and Coupling Reactions

The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

Reagent/Conditions Product Formed Yield Key Observations
Propargyl alcohol / CuI / DIPEATriazole-linked propargyl ether92%Regioselective 1,4-adduct formation
Phenylboronic acid / Pd(OAc)₂ / SPhosSuzuki-coupled biaryl derivative68%Requires microwave irradiation

Research Findings :

  • CuAAC modifications retain the compound’s biological activity while enhancing solubility .

  • Suzuki coupling at the triazole C4 position proceeds efficiently under microwave conditions .

pH-Dependent Reactivity

The protonation state of the piperazine ring influences reaction pathways:

pH Range Dominant Species Reactivity Profile
2–4Diprotonated piperazineEnhanced electrophilic substitution at triazole
7–9Monoprotonated piperazineFavors nucleophilic alkylation/acylation
>10Free baseProne to oxidative degradation

Research Findings :

  • Acidic conditions stabilize the triazole for electrophilic attacks (e.g., nitration) .

  • Alkaline media accelerate piperazine ring oxidation, requiring inert atmospheres for stability .

Stability Under Thermal Stress

Temperature Time Degradation Products Mechanism
120°C24 hrsBenzonitrile + Piperazine fragmentsRetro-Diels-Alder decomposition
200°C1 hrCarbonized residueComplete pyrolysis

Research Findings :

  • Thermal degradation above 100°C follows first-order kinetics (Eₐ = 98 kJ/mol) .

  • Decomposition pathways correlate with the triazole-piperazine bond dissociation energy (BDE = 315 kJ/mol) .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound belongs to the class of triazole derivatives characterized by a phenyl group attached to a triazole ring and a piperazine moiety. Its molecular formula is C14H18Cl2N4C_{14}H_{18}Cl_2N_4 with a CAS number of 1338667-74-5.

Mechanism of Action : The primary mechanism involves the inhibition of the Carbonic Anhydrase-II enzyme, which plays a crucial role in various physiological processes including acid-base balance and ion transport. The compound binds directly to the active site residues of the enzyme, inhibiting its activity and leading to significant biochemical effects.

Biochemical Properties

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride exhibits several biochemical properties:

  • Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase 4 (DPP-IV), an enzyme involved in glucose metabolism, suggesting potential applications in diabetes management.
  • Cellular Effects : The compound influences cellular processes such as apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. This suggests its potential as an anticancer agent.

Applications in Scientific Research

The versatile applications of this compound can be categorized into several domains:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules and ligands in coordination chemistry. Its unique structure allows for modifications that can lead to new compounds with tailored properties.

Biology

  • Antimicrobial and Antiviral Properties : Research indicates that the compound has potential as an antimicrobial and antiviral agent due to its interactions with biological targets. This opens avenues for developing new therapeutic agents against resistant pathogens.

Medicine

  • Therapeutic Applications : Investigations are ongoing into its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, making it a candidate for further development in oncology.

Industry

  • Material Development : The compound is also being explored for use in developing new materials with enhanced stability and reactivity characteristics, which can be beneficial in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Alotaibi et al. (2024)Synthesis of Triazole DerivativesDeveloped novel triazole analogs showing potential biological activity .
Frontiers in Chemistry (2021)Synthesis via Click ChemistryReported high yields of triazole compounds with promising biological activities .
IUCr (2020)Structural AnalysisProvided insights into the molecular structure and electron delocalization within triazole rings, impacting biological activity .

Mechanism of Action

The mechanism of action of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride involves its interaction with molecular targets in biological systems. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-{[1-(2-Methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine Dihydrochloride

  • Structure : Differs by a methoxy (-OCH₃) substitution on the phenyl ring.
  • Impact : The electron-donating methoxy group may improve solubility and alter receptor-binding affinity compared to the unsubstituted phenyl group in the target compound.
  • Source : AK Scientific (CAS: 1610377-22-4) .

1-[(1,3-Thiazol-5-yl)methyl]piperazine Trihydrochloride

  • Structure : Replaces the triazole with a thiazole ring.
  • Molecular Weight : 292.66 g/mol (C₈H₁₆Cl₃N₃S) .

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Dihydrochloride

  • Structure : Incorporates a 1,2,4-oxadiazole ring instead of 1,2,3-triazole.
  • Impact: Oxadiazoles are known for metabolic stability and rigidity, which could influence bioavailability.
  • Molecular Weight : 331.24 g/mol (C₁₄H₂₀Cl₂N₄O) .

Heterocyclic Variations in Piperazine Derivatives

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Hydrochloride

  • Structure : Pyrazole replaces triazole, with a methyl substituent.
  • Biological Activity : Demonstrated anti-mycobacterial activity in studies, suggesting heterocycle choice impacts target specificity .

Xanthone-Piperazine Derivatives (e.g., HBK-5, HBK-8)

  • Structure : Xanthone core fused with piperazine.
  • Activity : Exhibited antidepressant- and anxiolytic-like effects in rodent models, attributed to the extended aromatic system enhancing CNS penetration .

Trimetazidine Dihydrochloride

  • Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
  • Application : Clinically used as an anti-ischemic agent. The trimethoxybenzyl group enhances lipophilicity, aiding mitochondrial targeting .

Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound 1,2,3-Triazole Phenyl 316.23 Under investigation
1-{[1-(2-Methoxyphenyl)-...} Dihydrochloride 1,2,3-Triazole 2-Methoxyphenyl 316.23 (est.) Research chemical
1-(3-Methyl-1-phenyl-pyrazol-5-yl)piperazine Pyrazole 3-Methyl, phenyl 279.77 Anti-mycobacterial
Trimetazidine Dihydrochloride Benzyl 2,3,4-Trimethoxy 339.29 Anti-ischemic (clinical use)
HBK-5 (Xanthone derivative) Xanthenone 3-Chloro-5-[(4-methylpiperazinyl)methyl] 438.33 Antidepressant/anxiolytic (preclinical)

Key Research Findings

  • Triazole vs.
  • Substituent Effects : Methoxy or methyl groups on aromatic rings (e.g., 2-methoxyphenyl in ) enhance solubility but may reduce membrane permeability due to increased polarity.
  • Pharmacological Niches : Xanthone-piperazine derivatives (e.g., HBK-5) highlight the role of extended aromatic systems in CNS-targeting drugs, whereas the target compound’s simpler structure may favor peripheral targets .

Biological Activity

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione in an ethanol medium with piperidine as a catalyst. The resulting product is recrystallized from dimethylformamide to yield yellow crystals with a melting point of 276–277 °C .

Antidiabetic Properties

Research indicates that the compound exhibits significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to enhanced insulin secretion and reduced blood glucose levels, making it a potential candidate for diabetes management.

Anticancer Activity

The 1,2,3-triazole moiety is known for its anticancer properties. Studies have shown that derivatives containing this structure can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (μM)
9gMCF-72
9kHepG25
DoxorubicinMCF-70.64
CisplatinHepG214

Antimicrobial Activity

Compounds containing triazole rings are recognized for their antimicrobial properties. The biological activity spectrum includes antibacterial and antifungal effects. Studies have indicated that triazole derivatives can effectively inhibit various pathogens, making them suitable for developing new antibiotics .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation through its action on pathways involved in inflammatory responses. In models of acute tissue damage and neuropathic pain, it has been observed to attenuate symptoms effectively .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models of neuropathic pain. The results indicated that treatment with this compound resulted in significant reductions in allodynia and hyperalgesia compared to control groups .

Q & A

Q. What are the established synthetic protocols for 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride, and how do reaction conditions influence yield?

The synthesis of triazole-piperazine derivatives typically employs click chemistry or cyclization strategies . For example:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : A solution of 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine reacts with azidobenzene derivatives in a H₂O/DCM (1:2) solvent system using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) at ambient temperature for 2 hours .
  • Hydrazone cyclization : Reacting N-protected piperazin-1-ylbutane-1,3-dione with phenylhydrazine derivatives under reflux in ethanol (6–8 hours) forms pyrazole intermediates, followed by deprotection .
Method Catalyst/SolventTemperatureTimeKey Step
CuAAC CuSO₄, sodium ascorbateAmbient2 hTriazole ring formation
Cyclization Ethanol, acid/baseReflux6–8 hPyrazole cyclization

Optimization Tips : Vary catalyst loading (0.1–0.5 equiv. CuSO₄), solvent polarity (e.g., THF vs. DCM), and reaction time to improve yield.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments and carbon backbone, especially triazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
    • IR : Identify N-H stretches (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .
  • Chromatography :
    • HPLC/UPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇Cl₂N₅) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and biological activity of this compound?

  • Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate transition states and intermediates. For example, density functional theory (DFT) calculates activation energies for triazole formation, guiding solvent/catalyst selection .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., VEGFR2 or MMP9). Dock the triazole-piperazine scaffold into enzyme active sites to prioritize derivatives for synthesis .
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction parameters (temperature, pH) with machine learning to recommend high-yield conditions .

Q. How should researchers resolve contradictions in reported enzyme inhibition data for this compound?

Contradictory bioactivity data (e.g., IC₅₀ variations for aminopeptidase N) may arise from:

  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8), ionic strength, or co-solvents (DMSO concentration ≤0.1%) .
  • Compound Purity : Verify via HPLC; impurities >5% skew dose-response curves .
  • Orthogonal Assays : Cross-validate using fluorogenic substrates (e.g., Ala-AMC for protease activity) and cellular models (e.g., HUVEC for antiangiogenic effects) .

Q. What strategies enhance the selectivity of derivatives for specific biological targets?

  • Structural Modifications :
    • Triazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve VEGFR2 binding .
    • Piperazine Linkers : Replace methyl groups with bulkier substituents (e.g., benzyl) to reduce off-target interactions .
  • Pharmacokinetic Profiling :
    • ADMET Prediction : SwissADME estimates BBB permeability (e.g., TPSA <90 Ų for CNS targets) and CYP450 inhibition risks .

Q. What in vitro and in vivo models are appropriate for evaluating anticancer activity?

  • In Vitro :
    • MTT Assay : Test cytotoxicity against HeLa (cervical) or MCF-7 (breast) cancer cells .
    • Enzyme Inhibition : Measure IC₅₀ against MMP9 or VEGFR2 via fluorometric kits .
  • In Vivo :
    • Xenograft Models : Administer 10–50 mg/kg (i.p.) to BALB/c nude mice bearing HT-29 colon tumors; monitor tumor volume via caliper .

Q. How can stability studies inform formulation development for this compound?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 14 days. Monitor degradation via HPLC; >10% loss indicates need for stabilizers (e.g., antioxidants) .
  • pH Stability : Assess solubility and decomposition in buffers (pH 1–9). Piperazine derivatives often degrade rapidly in acidic conditions (pH <3) .

Q. What are the key considerations for scaling up synthesis from milligram to gram scale?

  • Solvent Selection : Replace DCM with ethyl acetate for easier removal under reduced pressure .
  • Catalyst Recycling : Recover CuSO₄ via aqueous extraction (yield loss <5%) .
  • Safety : Mitigate exotherms during cyclization by slow reagent addition and jacketed reactor cooling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

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